molecular formula C10H10N4O B13330741 2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde

2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13330741
M. Wt: 202.21 g/mol
InChI Key: RSRDQPQXRIYHGS-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethylimidazole with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(2-Pyridyl)imidazole
  • 2-(Imidazol-2-yl)pyridine

Uniqueness

2-(4,5-Dimethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of both dimethyl groups on the imidazole ring and the aldehyde group on the pyrimidine ring. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H10N4O/c1-7-8(2)14(6-13-7)10-11-3-9(5-15)4-12-10/h3-6H,1-2H3

InChI Key

RSRDQPQXRIYHGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=NC=C(C=N2)C=O)C

Origin of Product

United States

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